N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, due to its specific molecular structure, has potential applications in material science research. The presence of functional groups like trifluoromethyl and cyano groups can influence properties like conductivity and thermal stability. Research in this area could involve studying the compound's:
The core structure of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide shares similarities with some known pharmaceutical compounds. This similarity could be a starting point for medicinal chemistry research aimed at discovering new drugs []. Research in this field could involve:
The synthesis and characterization of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can contribute to the advancement of organic chemistry research. The molecule's structure presents an interesting case for studying:
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 464.845 g/mol. Its structure features multiple functional groups, including a sulfonyl group, a trifluoromethyl group, and a cyanophenyl moiety, contributing to its potential reactivity and biological activity. The compound is characterized by a density of about and has a boiling point of approximately at standard atmospheric pressure .
There is no current information available on the specific mechanism of action of this compound.
The chemical reactivity of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can be attributed to its functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the electrophilicity of adjacent sites on the aromatic rings. This characteristic may facilitate nucleophilic substitution reactions, particularly involving the sulfonyl and amide functionalities. The compound may also participate in coupling reactions, especially in the presence of appropriate catalysts or reagents.
Synthesis methods for N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide generally involve multi-step organic synthesis techniques. A common approach includes:
These steps may require specific conditions such as temperature control, solvent choice, and catalyst utilization to optimize yield and purity.
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide has potential applications in various fields:
Interaction studies involving N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide would typically focus on its binding affinity to various biological targets. Techniques such as docking studies, enzyme inhibition assays, and cellular uptake experiments can provide insights into how this compound interacts with proteins or nucleic acids within biological systems.
Several compounds share structural similarities with N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, which may exhibit comparable biological activities or applications:
Compound Name | CAS Number | Key Features |
---|---|---|
N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide | 303147-33-3 | Similar trifluoromethyl and sulfonamide groups |
N-(4-chlorophenyl)sulfonyl-2-nitro-4-(trifluoromethyl)benzamide | Unknown | Contains nitro group; potential for different reactivity |
N-{2-[4-chlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide | 339105-54-3 | Variants in chlorinated phenyl positioning |
These compounds highlight the unique aspects of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, particularly its specific arrangement of functional groups that may influence its biological activity and chemical reactivity compared to others in its class.